molecular formula C20H17NO7 B2601518 (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 672944-53-5

(Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2601518
CAS No.: 672944-53-5
M. Wt: 383.356
InChI Key: PMRNDFHFXOBYJK-ZDLGFXPLSA-N
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Description

(Z)-Ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative designed for pharmaceutical and chemical research. The compound features a Z-conformation at the benzylidene double bond, a configuration known to influence molecular packing and solid-state properties through weak intermolecular interactions such as C–H···O hydrogen bonds . Its core structure integrates a 3-nitrobenzylidene moiety attached to a 3-oxo-2,3-dihydrobenzofuran system, which is further functionalized with an ethoxypropanoate side chain. This molecular architecture is characteristic of β-keto ester derivatives, which are valuable synthetic intermediates widely applied in the construction of novel heterocyclic compounds . Such heterocyclic frameworks are frequently explored for their potential pharmacological properties, making this reagent a valuable building block in medicinal chemistry campaigns aimed at developing new therapeutic agents. Research into analogous compounds highlights their relevance in probing essential biological pathways, including the RAS-MAPK signaling axis, which is a critical target in oncology . The product is provided for laboratory research purposes and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-3-26-20(23)12(2)27-15-7-8-16-17(11-15)28-18(19(16)22)10-13-5-4-6-14(9-13)21(24)25/h4-12H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRNDFHFXOBYJK-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable dihydrobenzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to improve efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is part of the β-keto ester derivatives, which are known for their diverse pharmacological activities. These derivatives often serve as precursors in the synthesis of new heterocyclic compounds that exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that β-keto esters can be transformed into potent anticancer agents. For instance, derivatives synthesized from (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have been shown to inhibit specific cancer cell lines effectively. A study indicated that modifications to the nitro group and the benzofuran moiety can enhance the compound's cytotoxicity against cancer cells .

Synthetic Organic Chemistry

Synthetic Intermediates

(Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate serves as a crucial intermediate in various organic synthesis reactions. Its structure allows for further functionalization through nucleophilic attacks or electrophilic substitutions. This versatility makes it a valuable building block in synthetic pathways aimed at producing complex organic molecules .

Table: Summary of Synthetic Applications

Application AreaDescriptionExamples of Derivatives
Anticancer CompoundsSynthesis of compounds targeting cancer cellsModified β-keto esters
Antimicrobial AgentsDevelopment of new antibioticsHeterocycles derived from β-keto esters
Anti-inflammatory DrugsCreation of compounds with anti-inflammatory effectsVarious substituted benzofurans

Material Science

Polymer Chemistry

In addition to medicinal applications, (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be utilized in polymer chemistry. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing the materials' mechanical properties or imparting bioactivity .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The dihydrobenzofuran moiety may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Compound A : Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

  • Substituent : 3-Fluoro (electron-withdrawing) vs. 3-nitro in the target compound.
  • Impact : Fluorine’s smaller size and moderate electronegativity may reduce steric hindrance and alter electronic interactions compared to the bulkier nitro group. This could influence solubility or binding affinity in biological targets .

Compound B : Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

  • Substituent : 5-Bromo-2-methoxy (electron-withdrawing bromine and electron-donating methoxy).
  • The methoxy group may improve solubility in polar solvents relative to the nitro group’s strong electron-withdrawing nature .

Compound C : (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

  • Substituent : 2-Chloro (meta-substitution vs. para-nitro in the target compound).

Compound D : [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate

  • Substituent : 3-Methoxy (electron-donating).
  • Impact : Methoxy groups typically enhance solubility in organic solvents and may shift UV-Vis absorption spectra compared to nitro groups, which are stronger chromophores .

Ester Side Chain Variations

Compound Ester Group Molecular Weight (g/mol) logP (Predicted)
Target Compound Ethyl propanoate ~385.3 ~3.2
Compound A Methyl propanoate ~356.3 ~2.8
Compound B Methyl propanoate ~453.2 ~4.1
Compound D Propanoate ~324.3 ~3.8

Key Observations :

  • Bromine in Compound B significantly elevates molecular weight and logP, suggesting distinct pharmacokinetic profiles.

Biological Activity

(Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound categorized under benzofuran derivatives. Its unique structure, which includes a nitro group and a benzofuran moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is C13H13NO5C_{13}H_{13}NO_5, with a molecular weight of approximately 263.246 g/mol. The compound exhibits a Z-conformation at the carbon-carbon double bond, which plays a crucial role in its biological interactions .

PropertyValue
Molecular FormulaC₁₃H₁₃N O₅
Molecular Weight263.246 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point399.2 ± 32.0 °C
Flash Point171.3 ± 27.1 °C

The biological activity of (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The nitro group can undergo redox reactions, potentially leading to the formation of reactive intermediates that interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and initiating downstream signaling pathways.
  • Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapeutics .

Pharmacological Effects

Research indicates that (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may exhibit various pharmacological effects:

  • Antioxidant Activity : The presence of the nitro group may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar benzofuran derivatives:

  • Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of related compounds against both gram-positive and gram-negative bacteria.
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative disease management .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (Z)-ethyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

The compound is synthesized via multi-step organic reactions. A key step involves [3,3]-sigmatropic rearrangement and aromatization strategies to construct the benzofuran core. For example, NaH (60% dispersion in paraffin oil) in THF is used as a base for deprotonation and nucleophilic substitution, as demonstrated in analogous benzofuran derivatives . Another approach employs nucleophilic substitution between alkoxy-phenolic precursors and ethyl propanoate derivatives under controlled conditions (0°C, anhydrous THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. For instance, 1H^1H NMR reveals diagnostic peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) and the nitrobenzylidene moiety (δ ~7.5–8.5 ppm for aromatic protons). FT-IR confirms carbonyl stretches (C=O at ~1680–1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Q. How can computational tools aid in the molecular design of such benzofuran derivatives?

Software like Discovery Studio enables molecular docking and pharmacophore modeling to predict interactions with biological targets. A small molecule library of 2-arylbenzofuran analogs can be built using Chemdraw for structural optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer?

Optimization involves:

  • Catalyst screening : Testing bases (e.g., K2_2CO3_3, NaH) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates during sigmatropic rearrangements .
  • Temperature control : Low temperatures (0°C) minimize side reactions during nitrobenzylidene formation . Computational modeling (e.g., DFT calculations) can predict transition states to favor the Z-configuration .

Q. How to address contradictions in spectroscopic data during structural validation?

Contradictions may arise from sample degradation or impurities. For example:

  • Organic degradation : Prolonged experimental timelines (e.g., 9-hour data collection) can alter the compound’s matrix. Continuous cooling or inert atmospheres (N2_2) stabilize reactive intermediates .
  • Impurity profiling : Use HPLC-MS to isolate and identify byproducts. Compare experimental 1H^1H NMR shifts with simulated spectra (e.g., using MestReNova) .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

  • Nitro group substitution : Replacing the 3-nitro group with electron-withdrawing groups (e.g., CF3_3) may improve binding to enzymatic targets .
  • Benzofuran core diversification : Introducing methyl or methoxy substituents at the 6-position can modulate lipophilicity and bioavailability, as seen in related benzoxazinone derivatives .

Q. How to design experiments to evaluate the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under simulated physiological temperatures (25–40°C) .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to separate geometric isomers .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for X-ray diffraction .

Q. How to validate the Z-configuration conclusively?

  • NOESY NMR : Detect spatial proximity between the ethyl ester and nitrobenzylidene protons to confirm stereochemistry .
  • Single-crystal X-ray diffraction : Resolve the crystal structure to unambiguously assign the Z-configuration, as demonstrated for analogous thiazolo-pyrimidine derivatives .

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